molecular formula C16H24Cl2F2N2O B2429496 1-Cyclopropyl-2-(4-(3,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride CAS No. 1396712-39-2

1-Cyclopropyl-2-(4-(3,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride

Cat. No.: B2429496
CAS No.: 1396712-39-2
M. Wt: 369.28
InChI Key: SDFSPQJNFZGGNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-2-(4-(3,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride is a chemical compound with potential therapeutic applications. It is characterized by the presence of a cyclopropyl group, a piperazine ring, and a difluorobenzyl moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-Cyclopropyl-2-(4-(3,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .

Chemical Reactions Analysis

1-Cyclopropyl-2-(4-(3,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under basic or acidic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropyl-2-(4-(3,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antiviral, antimicrobial, and anticancer properties.

    Medicine: It is explored for its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(4-(3,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring and difluorobenzyl moiety play crucial roles in binding to receptors and enzymes, leading to the modulation of biological activities. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

1-Cyclopropyl-2-(4-(3,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride can be compared with other similar compounds, such as:

    4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone: This compound also contains a piperazine ring and is used in various chemical and biological applications.

    2-substituted chiral piperazines: These compounds are synthesized via aza-Michael addition and have diverse biological activities.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties.

Properties

IUPAC Name

1-cyclopropyl-2-[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N2O.2ClH/c17-14-7-12(8-15(18)9-14)10-19-3-5-20(6-4-19)11-16(21)13-1-2-13;;/h7-9,13,16,21H,1-6,10-11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFSPQJNFZGGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)CC3=CC(=CC(=C3)F)F)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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